[4-(1H-Imidazol-4-yl)phenyl]methanol
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Overview
Description
[4-(1H-Imidazol-4-yl)phenyl]methanol is an organic compound with the molecular formula C10H10N2O. It is characterized by the presence of an imidazole ring attached to a phenyl group, which is further connected to a methanol group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The solubility of the compound in most organic solvents suggests it may have good bioavailability .
Result of Action
Some imidazole derivatives have shown significant activity against certain bacteria .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-Imidazol-4-yl)phenyl]methanol typically involves the reaction of 4-(1H-imidazol-4-yl)benzaldehyde with reducing agents. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-Imidazol-4-yl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe) at room temperature.
Major Products Formed
Oxidation: 4-(1H-Imidazol-4-yl)benzaldehyde or 4-(1H-Imidazol-4-yl)benzoic acid.
Reduction: 4-(1H-Imidazol-4-yl)phenylmethane.
Substitution: Various halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-Imidazol-4-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in catalysis and material science .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein research .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has been investigated for its antifungal and antimicrobial activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 4-Phenyl-1H-imidazole
- 2-(4-Chlorophenyl)-4-(1H-imidazol-4-yl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
[4-(1H-Imidazol-4-yl)phenyl]methanol is unique due to the presence of both an imidazole ring and a methanol group. This combination allows for versatile chemical reactivity and the ability to form various derivatives. Its structure also enables specific interactions with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
[4-(1H-imidazol-5-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJGRFDRKQPSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328547-42-8 |
Source
|
Record name | [4-(1H-imidazol-4-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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